molecular formula C19H17NO2 B2999859 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 898162-33-9

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Cat. No.: B2999859
CAS No.: 898162-33-9
M. Wt: 291.35
InChI Key: MAJOXBWPHXTLRS-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C19H17NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves the condensation of aniline derivatives with acetophenone derivatives, followed by cyclization and oxidation steps. One common method includes the use of a zeolite catalyst to facilitate the condensation reaction . The reaction conditions often involve elevated temperatures and the use of solvents like tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-11-4-7-14(8-5-11)18-13(3)17(19(21)22)15-10-12(2)6-9-16(15)20-18/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJOXBWPHXTLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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